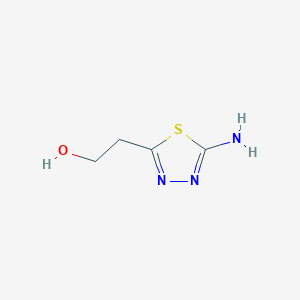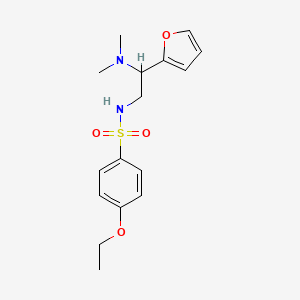![molecular formula C13H13F3N4O3S2 B2689145 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 2320216-21-3](/img/structure/B2689145.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a useful research compound. Its molecular formula is C13H13F3N4O3S2 and its molecular weight is 394.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole is the peroxisome proliferator-activated receptor delta (PPAR Delta) . PPAR Delta is a key regulator of lipid catabolism and energy utilization in peripheral tissues .
Mode of Action
3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole acts as a potent, orally administered, PPARδ agonist . It exhibits significant selectivity over other PPAR subtypes, such as PPARγ and PPARα . By activating PPAR Delta, the compound addresses the underlying metabolic derangement of disorders such as obesity .
Biochemical Pathways
The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole leads to the regulation of lipid catabolism and energy utilization in peripheral tissues . This results in a significant reduction of central adiposity, improvement of atherogenic lipid profiles, and enhancement of glucose utilization/insulin sensitivity .
Pharmacokinetics
As an orally administered compound, it is designed to have suitable absorption and distribution characteristics to reach its target tissues .
Result of Action
The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole results in significant metabolic changes. These include a reduction in central adiposity, improvement in atherogenic lipid profiles, and enhanced glucose utilization and insulin sensitivity .
Propriétés
IUPAC Name |
3-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S2/c14-13(15,16)23-10-1-3-11(4-2-10)25(21,22)20-7-5-19(6-8-20)12-9-17-24-18-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSZSBNVEGAQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2689065.png)
![1-[6-({[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2689066.png)
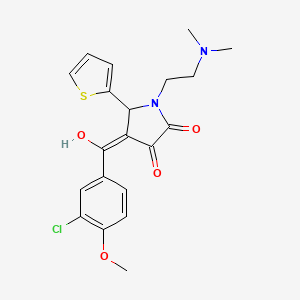
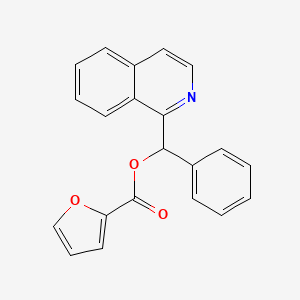
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)
![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2689072.png)
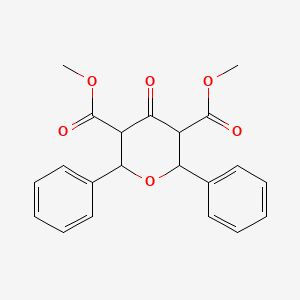
![2-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]phenoxy}pyridine](/img/structure/B2689074.png)
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)
